TCO-PEG2-oxyamineBoc
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Overview
Description
TCO-PEG2-oxyamineBoc: is a chemical compound that belongs to the class of polyethylene glycol linkers. It is characterized by the presence of an oxyamine group, which can react with aldehydes to form reversible oxime bonds. This compound is widely used in bioorthogonal chemistry, particularly in the field of click chemistry, due to its ability to form stable carbon-nitrogen bonds upon reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-oxyamineBoc typically involves the reaction of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and an oxyamine group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the initial synthesis of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The final product is then purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: TCO-PEG2-oxyamineBoc undergoes several types of chemical reactions, including:
Oxidation: The oxyamine group can be oxidized to form oxime bonds.
Reduction: The oxime bonds can be reduced to form stable carbon-nitrogen bonds.
Substitution: The compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include oxime derivatives, reduced amines, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: TCO-PEG2-oxyamineBoc is extensively used in chemical synthesis for the preparation of complex molecules. Its ability to form stable bonds with aldehydes and ketones makes it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used for bioconjugation and molecular imaging. It facilitates the labeling and tagging of biomolecules, enabling the study of biological processes at the molecular level .
Medicine: The compound is used in the development of targeted drug delivery systems. Its bioorthogonal properties allow for the precise delivery of therapeutic agents to specific cells or tissues, minimizing off-target effects .
Industry: In industrial applications, this compound is used in the production of advanced materials with enhanced properties. It is also employed in the development of diagnostic tools and sensors .
Mechanism of Action
The mechanism of action of TCO-PEG2-oxyamineBoc involves its ability to form reversible oxime bonds with aldehydes and ketones. Upon reduction, these oxime bonds are converted into stable carbon-nitrogen bonds. This bioorthogonal reaction is highly specific and occurs rapidly, making it suitable for various applications in chemistry and biology .
Comparison with Similar Compounds
TCO-PEG-oxyamine: Similar in structure but with different PEG chain lengths.
TCO-PEG-biotin: Contains a biotin moiety for biotin-streptavidin interactions.
TCO-PEG-maleimide: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness: TCO-PEG2-oxyamineBoc is unique due to its specific combination of TCO, PEG, and oxyamine groups. This combination provides exceptional reactivity and stability, making it highly suitable for bioorthogonal chemistry applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O7/c1-20(2,3)29-19(24)22-27-16-15-26-14-13-25-12-11-21-18(23)28-17-9-7-5-4-6-8-10-17/h4-5,17H,6-16H2,1-3H3,(H,21,23)(H,22,24)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXWKFGIQFTSW-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)OC1CCCC=CCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)OC1CCC/C=C/CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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